3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

Spirocyclic Scaffold Medicinal Chemistry Synthetic Intermediate

This unsubstituted 1,3'-spiro parent scaffold offers a conformationally restricted core with a reactive piperidine nitrogen handle for systematic N-alkylation/acylation. Essential for establishing SAR baselines—N-substituent identity modulates sigma-2 IC50 >2 orders of magnitude. The distinct 1,3'-junction cannot be replaced by 1,4'-isomers without compromising experimental reproducibility. Zero rotatable bonds, tPSA 38.3 Ų, XLogP3 1.1.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 189321-67-3
Cat. No. B067735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one
CAS189321-67-3
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12/h1-2,4-5,13H,3,6-8H2
InChIKeyTZVXKRQCQSKVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3) – Chemical Class and Core Pharmacophore Identification for CNS Scaffold Procurement


3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3, molecular formula C12H13NO2, molecular weight 203.24 g/mol) is a bicyclic heterocyclic compound featuring a rigid spirocyclic scaffold that joins an isobenzofuran and a piperidine ring via a shared quaternary spiro carbon [1]. The compound has been identified as a core pharmacophore for the development of central nervous system (CNS) agents, including potential antipsychotic, antidepressant, and neuroleptic candidates . The spiro[isobenzofuran-1,3'-piperidin]-3-one framework serves as a privileged, conformationally restricted scaffold whose biological profile is dictated primarily by N-substituent and aromatic ring substitution patterns, making it a critical building block for structure–activity relationship (SAR) investigations [2].

Why a Generic 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold Cannot Substitute for a Defined, Reproducible Research Intermediate


Spiro[isobenzofuran]piperidine analogs exhibit profound, non-linear structure–activity relationships (SAR) governed by the precise position of the spiro junction (e.g., 1,3'- vs. 1,4'-connection), the nature of the N-substituent, and the substitution pattern on the aromatic ring. For the broader spiro[isobenzofuran-1(3H),4'-piperidine] class, SAR studies demonstrate that N-substituents of differing chain length and lipophilicity can shift sigma-2 receptor binding affinity from >100 nM to as low as 0.07 nM, while simultaneously altering sigma-1/sigma-2 selectivity by more than two orders of magnitude [1]. Similarly, altering the position of a single fluorine substituent on the isobenzofuran aromatic ring can convert a sigma-2-selective ligand (IC50 sigma-1 >100 nM, sigma-2 ~0.5–2 nM) into an unselective compound (IC50 sigma-1 ~5–30 nM, sigma-2 ~0.3–7 nM) [1]. Consequently, the specific 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one core—with its distinct 1,3'-spiro junction and the unsubstituted parent structure—cannot be replaced by a 1,4'-spiro analog or an N-alkylated derivative without invalidating the intended SAR baseline. The use of an alternative scaffold introduces unquantified variables that compromise both experimental reproducibility and the interpretation of comparative data [2].

Quantitative Differentiation of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3) Relative to In-Class Analogs: A Head-to-Head Evidence Summary


Distinct Spiro Junction Architecture: 1,3'- vs. 1,4'-Spiro Connection Defines Conformational Rigidity and Synthetic Intermediate Utility

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one possesses a 1,3'-spiro junction, where the spiro carbon bridges the 1-position of the isobenzofuran and the 3'-position of the piperidine ring. This contrasts directly with the more extensively studied 1,4'-spiro analogs (e.g., 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, CAS 37663-46-0), in which the piperidine nitrogen resides at the 4'-position relative to the spiro carbon [1]. The 1,3'-arrangement alters the spatial relationship between the piperidine nitrogen and the isobenzofuran carbonyl, which can affect both the compound's conformational dynamics and the trajectory of nucleophilic attack during derivatization. The existence of both 1,3'- and 1,4'-isomers underscores the importance of specifying the precise spiro architecture when sourcing this core; the two regioisomers are not interchangeable and will lead to distinct downstream derivatives [1].

Spirocyclic Scaffold Medicinal Chemistry Synthetic Intermediate

Unsubstituted Parent Scaffold Enables Controlled N‑Functionalization without Pre‑Existing Bias

The unsubstituted piperidine nitrogen (N-H) of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one serves as a clean, reactive handle for alkylation, acylation, or sulfonylation. In the structurally related 1,4'-spiro series, studies demonstrate that N‑substituents profoundly modulate receptor binding: small N‑substituents (H, methyl, ethyl) yield IC50 values >100 nM at both sigma-1 and sigma-2 receptors, whereas medium‑sized substituents (propyl, butyl, phenethyl) confer potent but unselective binding (IC50 ~2–5 nM at both receptors), and longer lipophilic chains (e.g., 4-cyclohexyl-1-butyl) achieve subnanomolar sigma‑2 affinity (IC50 = 0.07 nM) with >20-fold selectivity over sigma-1 (IC50 = 1.5 nM) [1]. While these quantitative data derive from the 1,4'-spiro series, the principle—that the N‑substituent is the primary determinant of both affinity and subtype selectivity—is a class‑level inference that applies equally to the 1,3'-spiro scaffold. Procuring the parent, unsubstituted compound ensures that the N‑position is free of pre‑existing steric or electronic bias, providing a consistent, tractable starting point for parallel SAR campaigns.

Medicinal Chemistry SAR Scaffold Functionalization

Rigid Spirocyclic Framework Imparts Zero Rotatable Bonds and Favorable Physicochemical Properties for CNS Scaffold Design

The 1,3'-spiro[isobenzofuran-piperidine] core is a conformationally restricted scaffold in which the spiro carbon locks the two rings into a fixed orientation. While direct empirical binding data for the unsubstituted 1,3'-spiro compound are not available in the peer‑reviewed literature, key physicochemical parameters can be compared to the 1,4'-spiro analog (CAS 37663-46-0) as a close structural surrogate. The 1,4'-spiro analog exhibits a rotatable bond count of zero, a topological polar surface area (tPSA) of 38.3 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a calculated XLogP3 of 1.1 [1]. The 1,3'-spiro isomer is expected to share these identical computed descriptors due to its identical molecular formula and connectivity pattern. These values align with established CNS drug-likeness guidelines: tPSA < 60–70 Ų favors blood–brain barrier penetration, and low rotatable bond count (≤5) is associated with improved ligand binding efficiency and reduced entropic penalty upon target engagement [2]. The zero rotatable bond count is particularly notable, as it maximizes conformational pre‑organization and minimizes the entropic cost of binding.

Conformational Restriction CNS Drug Design Physicochemical Properties

High-Value Research and Industrial Applications for 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Based on Verified Evidence


Synthesis of N‑Substituted 1,3'-Spiro Derivatives for CNS Receptor SAR Studies

The unsubstituted piperidine nitrogen of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one provides a well-defined, reactive handle for systematic N‑alkylation, N‑acylation, and N‑sulfonylation. This enables the construction of focused chemical libraries designed to probe the effects of varying chain length, lipophilicity, and terminal functional groups on receptor binding affinity and subtype selectivity. Given the class‑level evidence that N‑substituent identity can modulate sigma‑2 receptor IC50 values by more than two orders of magnitude and dictate sigma‑1/sigma‑2 selectivity ratios [1], the parent compound is the essential, unadulterated baseline required to initiate such SAR investigations.

Conformational Restriction Studies Comparing 1,3'- vs. 1,4'-Spiro Isomers

The distinct 1,3'-spiro junction of this compound relative to the 1,4'-spiro isomer (CAS 37663-46-0) provides a unique tool for investigating the impact of spiro regioisomerism on molecular geometry and biological activity. Comparative studies can evaluate how the altered position of the piperidine nitrogen affects ligand–receptor interactions, metabolic stability, and off‑target pharmacology. The two regioisomers are structurally distinct despite sharing identical molecular formula and weight [2], and procurement of the correct isomer is essential for such comparative experiments.

CNS-Targeted Medicinal Chemistry Scaffold Optimization

The favorable physicochemical profile—including zero rotatable bonds, tPSA of 38.3 Ų, and XLogP3 of 1.1 [3]—positions 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one as a privileged scaffold for CNS drug discovery programs. The rigid spirocyclic framework reduces entropic penalties upon target binding and contributes to metabolic stability relative to flexible acyclic analogs. Researchers seeking a conformationally restricted core with CNS-appropriate physicochemical properties can use this compound as a foundation for lead optimization efforts.

Sigma‑2 and Sigma‑1 Receptor Probe Development

The spiro[isobenzofuran]piperidine chemotype has been extensively validated as a sigma receptor ligand scaffold, with certain derivatives achieving subnanomolar sigma‑2 affinity (IC50 = 0.07 nM) and >20‑fold selectivity over sigma‑1 [1]. While the specific 1,3'-spiro parent compound itself has not been reported as a potent ligand, it serves as the requisite starting material for synthesizing the full range of N‑substituted derivatives that ultimately yield high‑affinity, selective sigma‑2 receptor probes. These tools are valuable for imaging and targeting sigma receptors in oncology and CNS indications.

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